molecular formula HC2F4CH2OP(=O)(OH)2<br>C3H5F4O4P B13710320 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate CAS No. 461-10-9

2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate

Cat. No.: B13710320
CAS No.: 461-10-9
M. Wt: 212.04 g/mol
InChI Key: CQEJZHHECZXRFX-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl dihydrogen phosphate is a fluorinated organophosphate compound characterized by a tetrafluoropropyl group (-CH₂CF₂CF₂-) linked to a dihydrogen phosphate moiety (-PO₄H₂).

Applications of fluorinated phosphates span electrolytes for lithium batteries, polymer stabilizers, and bioactive materials due to their non-flammability and ability to interact with inorganic surfaces .

Properties

CAS No.

461-10-9

Molecular Formula

HC2F4CH2OP(=O)(OH)2
C3H5F4O4P

Molecular Weight

212.04 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl dihydrogen phosphate

InChI

InChI=1S/C3H5F4O4P/c4-2(5)3(6,7)1-11-12(8,9)10/h2H,1H2,(H2,8,9,10)

InChI Key

CQEJZHHECZXRFX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)(F)F)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

C3H5F4OH+H3PO4C3H5F4O4P+H2O\text{C3H5F4OH} + \text{H3PO4} \rightarrow \text{C3H5F4O4P} + \text{H2O} C3H5F4OH+H3PO4→C3H5F4O4P+H2O

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,2,3,3-tetrafluoropropanol and phosphoric acid.

    Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Substitution Reactions: Common reagents include halides and other nucleophiles.

Major Products:

    Hydrolysis: 2,2,3,3-Tetrafluoropropanol and phosphoric acid.

    Substitution: Various substituted fluoropropyl derivatives depending on the reagents used.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of fluorine atoms, which enhance the compound’s reactivity and stability.

Comparison with Similar Compounds

Tris(2,2,3,3-Tetrafluoropropyl) Phosphate

  • Structure : A triester phosphate with three tetrafluoropropyl groups.
  • Properties :
    • Higher hydrophobicity (logP ~4.1, inferred from analogous fluorinated esters in ) compared to dihydrogen phosphate derivatives.
    • Lower acidity due to the absence of acidic -OH groups.
    • Applications: Likely used as a flame retardant or plasticizer in polymers, similar to other triaryl/alkyl phosphates .
  • Key Difference : The triester form lacks the reactive dihydrogen phosphate group, reducing its solubility in polar solvents and limiting its utility in electrolyte formulations where ionic conductivity is critical .

Trimethyl Phosphate (TMP)

  • Structure : A simple triester phosphate with three methyl groups.
  • Properties :
    • Lower thermal stability compared to fluorinated derivatives.
    • High polarity and ionic conductivity in concentrated electrolytes.
  • Applications: Widely used in non-flammable lithium-ion battery electrolytes. However, TMP lacks the fluorine-induced chemical inertness and flame-retardant efficiency of 2,2,3,3-tetrafluoropropyl dihydrogen phosphate .

2,3-Dihydroxypropyl Hydrogen Phosphate

  • Structure : A dihydrogen phosphate ester with a glycerol backbone.
  • Properties :
    • High hydrophilicity due to hydroxyl groups, contrasting with the hydrophobic tetrafluoropropyl chain.
    • Biocompatibility, making it suitable for biomedical applications (e.g., hydrogel matrices for tissue engineering) .

Functional and Performance Comparisons

Thermal and Chemical Stability

Fluorinated compounds exhibit superior thermal stability due to strong C-F bonds. For example, fluorinated ethers like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) are used in high-temperature battery electrolytes . Similarly, 2,2,3,3-tetrafluoropropyl dihydrogen phosphate is expected to outperform non-fluorinated phosphates like TMP in resisting decomposition at elevated temperatures.

Flame Retardancy

Phosphates with fluorinated groups synergistically combine phosphorus-based flame inhibition and fluorine’s radical-scavenging effects. Tris(2,2,3,3-tetrafluoropropyl) phosphate likely achieves higher flame-retardant efficiency than non-fluorinated triesters, while the dihydrogen phosphate variant may offer additional benefits in forming stable electrode interfaces in batteries .

Electrochemical Performance

In lithium battery electrolytes, fluorinated phosphates like 2,2,3,3-tetrafluoropropyl dihydrogen phosphate could enable non-flammability while maintaining ionic conductivity. This contrasts with highly viscous concentrated electrolytes (e.g., LiFSA/TMP), where fluorinated diluents like HFE are required to reduce viscosity .

Data Table: Comparative Properties of Selected Phosphates

Compound Structure Type logP (Estimated) Key Applications Thermal Stability
2,2,3,3-Tetrafluoropropyl Dihydrogen Phosphate Dihydrogen phosphate ~1.5–2.5* Electrolytes, flame retardants High
Tris(2,2,3,3-Tetrafluoropropyl) Phosphate Triester phosphate ~4.1 Polymers, flame retardants Very High
Trimethyl Phosphate (TMP) Triester phosphate 0.15 Battery electrolytes Moderate
2,3-Dihydroxypropyl Hydrogen Phosphate Dihydrogen phosphate -1.2 Biomedical hydrogels Low

*Estimated based on fluorinated analogs in .

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